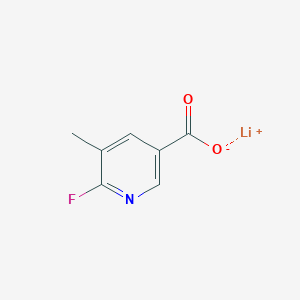
Methyl(r)-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, making them important in the development of new therapeutic agents .
准备方法
The synthesis of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride involves several steps. The quinoline ring can be synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce different substituents on the quinoline ring, including the amino and methyl groups required for this compound. Industrial production methods often involve the use of homogeneous and heterogeneous acid-catalyzed methods, as well as transition metal-catalyzed reactions .
化学反应分析
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.
相似化合物的比较
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized form of quinoline with different biological activities.
Tetrahydroquinoline: A reduced form of quinoline with distinct chemical properties.
The uniqueness of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride lies in its specific substituents, which confer unique biological and chemical properties compared to other quinoline derivatives.
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-3-quinolin-7-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)8-11(14)10-5-4-9-3-2-6-15-12(9)7-10/h2-7,11H,8,14H2,1H3/t11-/m1/s1 |
InChI 键 |
KYUYRENJXVZUFG-LLVKDONJSA-N |
手性 SMILES |
COC(=O)C[C@H](C1=CC2=C(C=CC=N2)C=C1)N |
规范 SMILES |
COC(=O)CC(C1=CC2=C(C=CC=N2)C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)



![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)




